molecular formula C12H15BrN2O B13155846 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one

5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one

Cat. No.: B13155846
M. Wt: 283.16 g/mol
InChI Key: ZUGZWLRECPUWET-UHFFFAOYSA-N
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Description

5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities and functional properties . The presence of the pyrrolidin-2-one ring in this compound contributes to its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

the general approach involves the use of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives that exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological pathways, resulting in its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one include:

  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidin-2-one ring, which imparts distinct biological activities and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

5-(2-amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15BrN2O/c1-2-7-5-8(13)6-9(12(7)14)10-3-4-11(16)15-10/h5-6,10H,2-4,14H2,1H3,(H,15,16)

InChI Key

ZUGZWLRECPUWET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C2CCC(=O)N2)N

Origin of Product

United States

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